Copper(1+) copper(2+) bromide--copper (1/1/3/1)
Description
The compound "Copper(1+) Copper(2+) Bromide–Copper (1/1/3/1)" is a mixed-valence copper bromide system, likely involving both Cu⁺ and Cu²⁺ ions in a specific stoichiometric ratio. The notation "1/1/3/1" may refer to the molar ratios of Cu⁺, Cu²⁺, Br⁻, and additional copper atoms in a complex or layered structure. These compounds often exhibit redox activity and are studied for applications in energy storage, catalysis, and optoelectronics .
Properties
CAS No. |
37190-22-0 |
|---|---|
Molecular Formula |
Br3Cu3 |
Molecular Weight |
430.35 g/mol |
IUPAC Name |
copper;copper;copper(1+);tribromide |
InChI |
InChI=1S/3BrH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3 |
InChI Key |
MKJZQTWSCKUILN-UHFFFAOYSA-K |
Canonical SMILES |
[Cu].[Cu+].[Cu+2].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Specific Preparation of Mixed-Valence Copper(1+) Copper(2+) Bromide
The preparation of a mixed-valence compound containing both Cu(I) and Cu(II) bromides in a defined ratio (e.g., Cu1/1/3/1) is more complex and generally involves controlled partial reduction or comproportionation reactions:
Comproportionation Method:
A common approach is mixing copper(I) bromide and copper(II) bromide in stoichiometric ratios to form a stable mixed-valence phase. This can be achieved by dissolving CuBr and CuBr2 in appropriate solvents and allowing crystallization or precipitation under controlled conditions.Controlled Partial Reduction of CuBr2:
By carefully reducing CuBr2 with mild reducing agents (e.g., sulfite or hydrazine) under controlled conditions, it is possible to obtain a compound where both Cu(I) and Cu(II) coexist. The reaction parameters such as temperature, pH, and reductant concentration are critical to stabilize the mixed-valence compound.Coordination Complex Formation:
Copper(II) bromide can react with ligands such as quinoline or imidazole derivatives to form complexes that stabilize copper in both oxidation states. These complexes can be isolated as powders or crystals and may exhibit mixed-valence characteristics.
Example Synthesis Procedure (From Literature)
A typical synthesis of copper(I) bromide, which is a precursor to mixed-valence compounds, involves:
| Reagent | Amount | Role |
|---|---|---|
| Copper sulfate (CuSO4·5H2O) | 600 g (2.4 mol) | Copper source |
| Sodium bromide (NaBr) | 350 g (3.4 mol) | Bromide source |
| Sodium sulfite (Na2SO3) | 151 g (1.2 mol) | Reducing agent |
| Water | 2 L | Solvent |
- Dissolve copper sulfate and sodium bromide in warm water with stirring.
- Slowly add sodium sulfite over 10 minutes while stirring to reduce Cu(II) to Cu(I).
- Cool the mixture to precipitate cuprous bromide (CuBr).
- Filter, wash with water, and dry in air overnight.
- Yield: Approximately 320 g (93%) of CuBr.
This CuBr can then be used in further reactions to prepare mixed-valence copper(1+) copper(2+) bromide by controlled oxidation or mixing with CuBr2.
Analytical and Structural Characterization
UV-Vis Spectroscopy:
Used to monitor the stability and reaction progress during ligand coordination and copper oxidation state changes.X-ray Diffraction (XRD):
Crystals grown from solutions of copper bromide and ligands (e.g., quinoline) allow determination of the coordination environment and mixed-valence state confirmation.Infrared Spectroscopy (IR):
Characterizes ligand coordination and bonding modes in copper bromide complexes.Yield and Purity:
High yields (>90%) are achievable for CuBr, but mixed-valence compounds require precise stoichiometric control and conditions to avoid disproportionation or oxidation.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Product | Yield / Notes |
|---|---|---|---|
| Reduction of CuBr2 with sulfite | CuBr2, Na2SO3, H2O, controlled temp | CuBr (Cu(I) bromide) | ~93% yield, white solid, polymeric |
| Direct precipitation | CuSO4, NaBr, Na2SO3 in warm water | CuBr | ~93% yield, requires careful reduction |
| Comproportionation | Mix CuBr and CuBr2 in stoichiometric ratio | Mixed Cu(I)/Cu(II) bromide | Requires controlled conditions |
| Ligand coordination | CuBr2 + ligands (e.g., quinoline) in 1-propanol | Cu(II) bromide complexes | Isolation of complexes, crystallization possible |
Research Outcomes and Observations
Mixed-valence copper bromide compounds show unique coordination chemistry, often stabilized by organic ligands.
Copper(I) bromide is sensitive to oxidation and requires careful handling to maintain the +1 oxidation state.
The presence of both Cu(I) and Cu(II) in the compound can be confirmed by spectroscopic and crystallographic methods, which also reveal the polymeric or complexed nature of the material.
The preparation of these compounds is critical for applications in catalysis, organic synthesis (e.g., copper-mediated amination), and materials science.
Biological Activity
Copper complexes, particularly those involving mixed oxidation states such as Copper(1+) and Copper(2+), have garnered significant attention in recent years due to their diverse biological activities. This article focuses on the biological activity of the compound Copper(1+) Copper(2+) Bromide--Copper (1/1/3/1), exploring its antimicrobial, cytotoxic, and potential therapeutic effects.
Chemical Composition and Structure
Copper(1+) Copper(2+) Bromide is a mixed-valent copper complex that can be represented as Cu(I)Cu(II)Br. The structural characteristics of this compound are crucial for understanding its biological interactions. The presence of both oxidation states allows for unique redox properties that can influence its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that copper complexes exhibit significant antimicrobial properties against various bacterial strains.
- Mechanism of Action : Copper ions can disrupt bacterial cell membranes, interfere with metabolic processes, and induce oxidative stress through the generation of reactive oxygen species (ROS) .
- Efficacy Against Bacteria : Research indicates that Cu(II) complexes show greater antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) . The interaction of copper with bacterial cells can lead to the inhibition of essential biosynthetic pathways, such as tetrahydrofolic acid synthesis, further contributing to its antibacterial effects.
Table 1: Antimicrobial Activity of Copper Complexes
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Bacillus subtilis | Moderate | |
| Escherichia coli | High | |
| Pseudomonas aeruginosa | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments reveal that copper complexes can induce apoptosis in cancer cell lines.
- Cell Lines Tested : Studies have utilized HeLa (cervical cancer), DLD-1 (colorectal cancer), and normal HFL1 cells to evaluate cytotoxic effects.
- Results : The MTT assay indicated that copper complexes exhibit dose-dependent cytotoxicity, with significant effects observed at higher concentrations. Flow cytometry further confirmed the induction of apoptosis in treated cells .
Table 2: Cytotoxic Effects on Different Cell Lines
Case Study 1: Antitumor Activity
A study investigating the interaction of methotrexate (MTX) with copper ions demonstrated enhanced cytotoxicity against cancer cells when combined with Cu(II). The formation of stable copper-methotrexate complexes was noted to improve the drug's efficacy against lung cancer cells .
Case Study 2: Nuclease Activity
Research has shown that certain copper complexes possess nuclease activity, effectively cleaving double-stranded DNA. This property suggests potential applications in gene therapy and molecular biology .
Chemical Reactions Analysis
Catalytic Cycles
Copper(I) copper(II) bromide participates in catalytic cycles involving redox transitions between Cu(I) and Cu(II) states. A notable example is its role in α-arylation reactions , where copper(II) bromide (CuBr₂) acts as a catalyst:
-
Mechanism :
-
Step 1 : CuBr₂ oxidizes carbonyl substrates (e.g., ketones) to form α-bromo carbonyl intermediates.
-
Step 2 : Nucleophilic displacement by secondary amines replaces the bromide, yielding α-amino carbonyl products.
-
Step 3 : Oxygen reoxidizes CuBr (formed during the reaction) back to CuBr₂ in the presence of HBr, completing the catalytic cycle .
-
This cycle highlights the compound’s ability to mediate multi-step transformations while maintaining catalytic efficiency. Solvent choice (e.g., DMSO) significantly influences reaction yields by stabilizing copper enolate intermediates .
Disproportionation of Copper(I) Ions
Copper(I) ions in solution undergo disproportionation , a redox reaction where Cu⁺ both oxidizes and reduces:
This reaction explains why simple Cu⁺ salts are unstable in aqueous environments. Stabilization occurs via precipitation (e.g., CuBr formation) or complexation with ligands like chloride or dimethyl sulfide .
α-Amination of Carbonyl Compounds
Copper(II) bromide catalyzes the α-amination of ketones via bromination and amine displacement:
This method avoids traditional stoichiometric copper reagents, enabling efficient synthesis of α-amino carbonyls .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stoichiometric Differences
Mixed-valence copper bromides are distinct from single-valence counterparts like CuBr (Copper(I) Bromide) and CuBr₂ (Copper(II) Bromide) . Below is a comparative analysis:
| Property | CuBr | CuBr₂ | Mixed-Valence Cu⁺/Cu²⁺ Bromide |
|---|---|---|---|
| Oxidation State | Cu⁺ | Cu²⁺ | Cu⁺ and Cu²⁺ |
| Crystal Structure | Zinc blende (cubic) | Layered (monoclinic) | Variable (depends on Cu⁺/Cu²⁺ ratio) |
| Redox Activity | Low | Moderate | High (inter-valence charge transfer) |
| Applications | Catalysis, semiconductors | Electroplating, dyes | Energy storage, solar cells |
Electronic and Redox Properties
Mixed-valence systems like the target compound often display enhanced charge-transfer capabilities compared to single-valence bromides. For example, the [copper(6,60-dimethyl-2,20-bipyridine)₂]²⁺/¹⁺ redox shuttle achieves a power conversion efficiency of 10.3% in dye-sensitized solar cells due to its low energy loss (0.11 eV driving force) .
Solubility and Stability
Single-valence CuBr is sparingly soluble in water (0.24 mg/mL), while CuBr₂ is more soluble. Mixed-valence bromides may exhibit intermediate solubility, depending on ligand coordination. For instance, the compound in (C₆H₅BBrClO₂) has a solubility of 0.24 mg/mL but belongs to a different chemical class (boronic acid derivatives) . Stability in mixed-valence systems is often pH-dependent, with Cu⁺ prone to disproportionation in aqueous media.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing mixed valence copper bromides (e.g., Cu(I)/Cu(II) bromide systems), and how can stoichiometric control be ensured during synthesis?
- Methodological Answer : Synthesis typically involves controlled reduction/oxidation of copper precursors under inert atmospheres to prevent undesired valence shifts. For example, anhydrous CuBr₂ (purity >99%, melting point 498°C ) can be reacted with reducing agents (e.g., ascorbic acid) in non-aqueous solvents. Stoichiometric control requires precise molar ratios (e.g., 1:1:3:1 for Cu(I)/Cu(II)/Br/Cu) and real-time monitoring via UV-Vis spectroscopy to track intermediate oxidation states. Evidence from preparatory methods for Cu(II) complexes highlights the use of minimal solvent volumes and controlled stirring rates to maintain homogeneity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing oxidation states and structural integrity in mixed copper bromide complexes?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Resolves Cu(I) (binding energy ~932.5 eV) and Cu(II) (~934.5 eV) .
- X-ray Diffraction (XRD) : Identifies crystallographic phases; mixed valence systems often exhibit distinct lattice parameters due to Jahn-Teller distortions.
- UV-Vis-NIR Spectroscopy : Detects intervalence charge-transfer (IVCT) bands (e.g., 400-800 nm range), confirming electronic coupling between Cu centers.
- Electrochemical Methods : Cyclic voltammetry reveals redox potentials, critical for applications like dye-sensitized solar cells (DSSCs) .
Advanced Research Questions
Q. How do mixed valence copper bromide complexes mediate charge transfer in photovoltaic applications, and what strategies optimize their redox potentials to minimize energy loss?
- Methodological Answer : In DSSCs, Cu(I)/Cu(II) redox shuttles regenerate oxidized dyes with minimal driving force (e.g., 0.11 eV in bipyridine-copper complexes ). Key strategies include:
- Ligand Engineering : Electron-donating/withdrawing groups (e.g., methyl substituents in bipyridine ligands) tune redox potentials to align with dye energy levels.
- Solvent Effects : Low-polarity solvents stabilize Cu(I) species, reducing recombination losses.
- Additive Optimization : Ionic liquids or co-adsorbents (e.g., chenodeoxycholic acid) enhance interfacial charge transfer.
- Data Table :
| Redox Couple | Driving Force (eV) | Efficiency (%) | Reference |
|---|---|---|---|
| Cu(I)/Cu(II)-bipyridine | 0.11 | 10.3 |
Q. What are the common contradictions in reported electronic properties of Cu(I)/Cu(II) bromide systems, and how can experimental variables be controlled to resolve discrepancies?
- Methodological Answer : Discrepancies often arise from:
- Synthetic Conditions : Trace moisture oxidizes Cu(I) to Cu(II), altering stoichiometry. Use anhydrous CuBr₂ (bp 900°C ) and glovebox techniques.
- Characterization Limitations : XPS surface sensitivity may misrepresent bulk oxidation states. Cross-validate with bulk-sensitive techniques like XANES.
- Solvent Coordination : Polar solvents (e.g., H₂O) stabilize Cu(II), while non-polar solvents favor Cu(I). Standardize solvent systems and report dielectric constants.
- Resolution Workflow :
Synthesize under strict inert conditions.
Characterize using complementary techniques (XPS + XRD + EPR).
Compare with computational models (DFT for IVCT band assignments).
Experimental Design Considerations
Q. How can researchers design experiments to probe the mechanistic role of Cu(I)/Cu(II) bromide complexes in catalytic cycles?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor Cu(I)→Cu(II) transitions during catalysis.
- Isotopic Labeling : ⁶³Cu/⁶⁵Cu isotopes in EXAFS studies track coordination changes.
- In Situ Electrochemistry : Operando Raman spectroscopy identifies transient intermediates during redox events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
